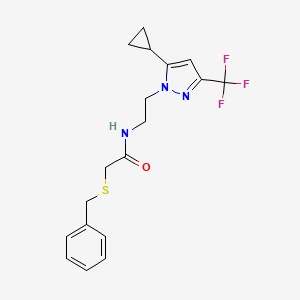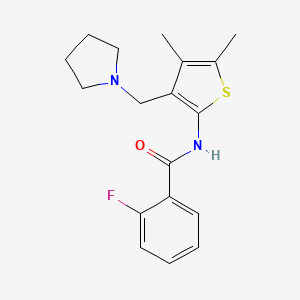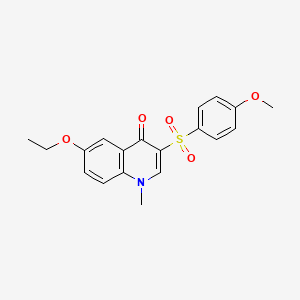
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a complex organic compound with a quinoline core structure This compound is characterized by the presence of ethoxy, methoxyphenyl, sulfonyl, and methyl groups attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced using 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinoline nitrogen using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in aprotic solvents like dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
類似化合物との比較
Similar Compounds
6-ethoxy-3-(4-methoxyphenyl)-4-methylcoumarin: Similar structure but with a coumarin core instead of quinoline.
6-ethoxy-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one: Similar structure but without the sulfonyl group.
Uniqueness
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
特性
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-25-14-7-10-17-16(11-14)19(21)18(12-20(17)2)26(22,23)15-8-5-13(24-3)6-9-15/h5-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMTDMZSOANOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
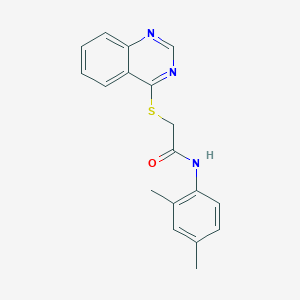
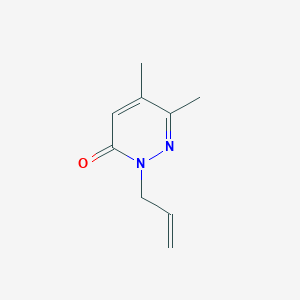
![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)
![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)
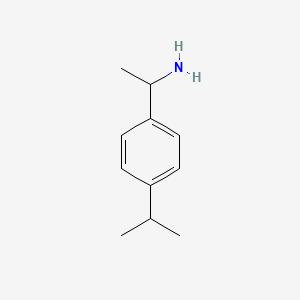
![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)
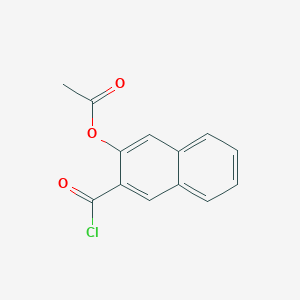
![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)
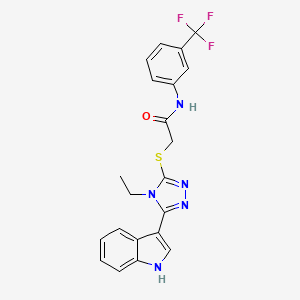
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)
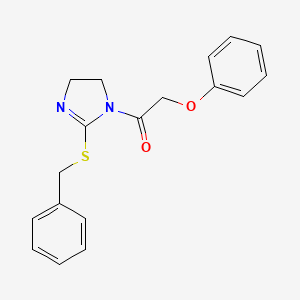
![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)
